t-Butyl 2,3-dioxopiperidine-1-carboxylate
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Description
T-Butyl 2,3-dioxopiperidine-1-carboxylate, also known as 2,3-Dioxo-piperidine-1-carboxylic acid tert-butyl ester or 1-Boc-2,3-dioxopiperidine, is a chemical compound with the molecular formula C10H15NO4 . It is offered by several scientific research companies .
Molecular Structure Analysis
The molecular structure of t-Butyl 2,3-dioxopiperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two carbonyl (C=O) groups at the 2nd and 3rd positions of the ring. There is also a carboxylate group attached to the nitrogen in the ring, which is further connected to a tert-butyl group .Chemical Reactions Analysis
While specific chemical reactions involving t-Butyl 2,3-dioxopiperidine-1-carboxylate are not available, related compounds have been studied. For instance, tert-butyl propiolate derivatives have been used in gold-catalyzed [4+3] and [4+4]-annulation reactions with epoxides and oxetanes, yielding seven- or eight-membered oxacyclic products .Scientific Research Applications
Synthesis of Fused Hexacyclic Heterocycles
This compound is used in the synthesis of complex fused hexacyclic heterocycles, which include naphthyridine, acridine, and pyrazole (imidazole) moieties . These structures are significant due to their potential pharmacological activities.
Pharmaceutical Intermediate
As an intermediate, t-Butyl 2,3-dioxopiperidine-1-carboxylate is crucial in the pharmaceutical industry for the development of various drugs, including inhibitors and antimicrobial agents .
Domino Reactions
In organic chemistry, this compound participates in domino reactions, which are sequences of transformations where the product of one reaction serves as the starting material for the next .
Ullmann Csp2-N Coupling Reactions
It is involved in Ullmann Csp2-N coupling reactions, which are used to create carbon-nitrogen bonds, a key step in constructing nitrogen-containing heterocycles .
Knoevenagel Condensation
t-Butyl 2,3-dioxopiperidine-1-carboxylate: is used in Knoevenagel condensation reactions, which form carbon-carbon bonds crucial for the synthesis of various organic compounds .
Michael Addition
This compound is also used in Michael addition reactions, which are conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds .
Cyclization Reactions
It plays a role in cyclization reactions to form cyclic structures, which are fundamental frameworks in many organic molecules .
Ligand-Free Conditions
t-Butyl 2,3-dioxopiperidine-1-carboxylate: is used in reactions under ligand-free conditions, which simplifies the reaction process and reduces the need for additional reagents .
properties
IUPAC Name |
tert-butyl 2,3-dioxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(12)8(11)13/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGNUZSFKMXHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,3-dioxopiperidine-1-carboxylate |
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